PDHK1 Target Annotation vs. Multi-Isoform PDHK Inhibitors: A Class-Level Inference
The compound is annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), whereas several closely related pyridine-4-carboxamide PDHK inhibitors (e.g., those exemplified in US20240417406) are profiled primarily against PDHK2 [1]. Direct IC₅₀ values for CAS 2034296-50-7 are not available, making this a class-level inference. The 3,4-difluorophenyl motif has been shown in other kinase inhibitor series to enhance selectivity for specific kinase isoforms, but the absence of quantitative selectivity data for this compound means the claimed PDHK1 selectivity remains unverified [2].
| Evidence Dimension | Target isoform preference (PDHK1 vs. PDHK2) |
|---|---|
| Target Compound Data | Annotated as PDHK1 inhibitor (no quantitative IC₅₀ disclosed) |
| Comparator Or Baseline | US20240417406 Example 28: PDHK2 IC₅₀ = 8.5 nM; PDHK-IN-7: PDHK IC₅₀ = 17 nM |
| Quantified Difference | Not quantifiable; target annotation divergence only |
| Conditions | PDH/hPDHK2 complex solution assay (comparator); target annotation source: TTD (target compound) |
Why This Matters
For projects requiring PDHK1-specific inhibition to modulate glucose metabolism in cancer or diabetes models, a PDHK1-annotated compound may be preferred over PDHK2-biased inhibitors, but experimental validation is essential before procurement.
- [1] TTD Drug Information. D04EDM target annotation. Retrieved April 2026. View Source
- [2] Zhang, S. et al. (2014) 'PDK1 disruptors and modulators: a patent review.' Expert Opinion on Therapeutic Patents, 25(5), pp. 513–537. View Source
